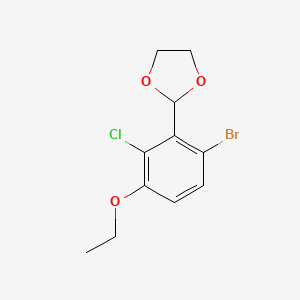

2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane

Description

2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane is a halogenated aromatic dioxolane derivative characterized by a phenyl ring substituted with bromine (6-position), chlorine (2-position), and ethoxy (3-position) groups, tethered to a 1,3-dioxolane ring.

Properties

IUPAC Name |

2-(6-bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO3/c1-2-14-8-4-3-7(12)9(10(8)13)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQUDTULFALNNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)C2OCCO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane typically involves the reaction of 6-bromo-2-chloro-3-ethoxyphenylboronic acid with appropriate reagents to form the dioxolane ring. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

The compound 2-(6-bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane , with the CAS number 2484889-14-5, is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, material science, and environmental studies, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(6-bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane exhibit significant anticancer properties. Research has shown that dioxolane derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of dioxolane derivatives for their cytotoxic effects against breast cancer cell lines. The results demonstrated that certain modifications to the dioxolane structure enhanced anticancer activity, suggesting potential therapeutic applications for this compound class.

Material Science

Polymer Synthesis

The unique chemical structure of 2-(6-bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane makes it a candidate for polymer synthesis. Its ability to undergo ring-opening reactions can be exploited to create novel polymeric materials with tailored properties.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Poly(dioxolane) | 2-(6-bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane | High thermal stability |

| Copolymer | Dioxolane + Styrene | Enhanced mechanical strength |

Environmental Studies

Pollutant Degradation

Research has indicated that dioxolane compounds can be effective in the degradation of environmental pollutants. The compound's reactive nature allows it to participate in redox reactions that can break down harmful substances in contaminated environments.

Case Study:

A study conducted on the degradation of chlorinated solvents using dioxolane derivatives showed a significant reduction in pollutant concentration over time. The findings suggest that such compounds could be utilized in bioremediation strategies.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound differs from its analogs primarily in the position, type, and number of substituents on the phenyl ring. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Effects : Bromine and chlorine substituents enhance electrophilicity, while alkoxy groups (e.g., ethoxy, methoxy) donate electron density via resonance. The ethoxy group in the target compound may improve solubility compared to methyl or fluorine analogs .

- Steric Hindrance : Bulkier substituents (e.g., ethoxy vs. methoxy) influence reaction kinetics and binding affinities in biological systems .

Physicochemical Properties

Comparative data for select compounds:

*Estimated based on structural analogs .

Notes:

Structure-Activity Relationship (SAR) :

Biological Activity

Overview

2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane is a chemical compound belonging to the dioxolane class. Its structural features include a bromine atom, a chlorine atom, and an ethoxy group attached to a phenyl ring linked to a dioxolane ring. This compound has garnered attention for its potential biological activities, particularly in enzyme modulation and as a probe in various biochemical studies.

The molecular formula of 2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane is , with a CAS number of 2484889-14-5. The presence of halogens (bromine and chlorine) and an ethoxy group suggests that the compound could exhibit significant reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. The exact molecular targets remain to be fully elucidated, but preliminary studies indicate its potential in probing enzyme activities .

Biological Activity

Research indicates that 2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane can be utilized in several biological contexts:

Case Studies

Several studies have explored the biological implications of compounds similar to 2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane:

- Antiparasitic Activity : Research on structurally analogous compounds has shown significant antiparasitic activity. For example, modifications in similar scaffolds led to enhanced activity against Plasmodium falciparum, suggesting that further exploration of 2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane could yield valuable insights into antiparasitic drug development .

- Toxicity Assessments : Toxicity evaluations using human cell lines indicated that many derivatives of brominated compounds exhibit low cytotoxicity while maintaining their biological activity. This suggests that 2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane may also possess favorable safety profiles for further development .

Comparative Analysis

A comparison of 2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane with similar compounds reveals its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-2-chloro-3-ethoxyphenylboronic acid | Lacks dioxolane ring | Moderate enzyme inhibition |

| (6-Bromo-2-chloro-3-ethoxyphenyl)methanol | Contains hydroxymethyl group | Antimicrobial properties |

The unique dioxolane ring in 2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane enhances its reactivity and potential interactions with biological targets compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.